3-(3-Hydroxyphenyl)-3-hydroxypropionic acid
Descripción
Propiedades
IUPAC Name |
3-hydroxy-3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,10-11H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTAGVZHYUZYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863132 | |
| Record name | 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3247-75-4 | |
| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3247-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003247754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-HYDROXYPHENYL)-3-HYDROXYPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IV9236GRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Métodos De Preparación
Early Four-Step Synthesis
The original synthesis of HPHPA, reported in 1957, involved a laborious four-step sequence requiring protective groups and specialized equipment. The protocol began with the protection of the phenolic hydroxyl group in 3-hydroxybenzaldehyde using a benzyl group to prevent unwanted side reactions during subsequent steps. The protected aldehyde then underwent a Reformatsky reaction with zinc and ethyl bromoacetate, yielding a hydracrylic ester intermediate. Hydrolysis of this ester produced a carboxylic acid derivative, followed by catalytic hydrogenation with palladium on carbon (Pd-C) to remove the benzyl protecting group, ultimately generating HPHPA.
Limitations of the Traditional Approach
Despite its success, this method faced critical drawbacks:
-
Modest Yield : Practical yields rarely exceeded 63%, likely due to inefficiencies in crystallization and intermediate purification.
-
Complexity : The requirement for protective groups and high-pressure hydrogenation increased procedural complexity and safety risks.
-
Time Consumption : Multi-day reaction times and stringent moisture-free conditions limited scalability.
Modern Two-Step Synthesis via Indium-Mediated Reformatsky Reaction
Reaction Design and Mechanistic Insights
A breakthrough in HPHPA synthesis emerged with the adoption of indium metal as a catalyst in a Reformatsky reaction, coupled with ultrasonic activation. This approach eliminates the need for protective groups and reduces the synthesis to two steps:
-
Reformatsky Coupling : 3-Hydroxybenzaldehyde reacts with ethyl bromoacetate in the presence of indium powder under ultrasonic irradiation (42 kHz, 100 W) to form a β-hydroxy ester.
-
Saponification : Base hydrolysis (2 N NaOH) converts the ester to the free carboxylic acid, followed by acidification to precipitate HPHPA.
Role of Indium and Sonication
Indium’s low toxicity and high reactivity, combined with ultrasonic cavitation, enhance reaction efficiency:
-
Catalytic Advantages : Indium facilitates single-electron transfer, enabling rapid formation of the organometallic intermediate without oxide layer interference.
-
Kinetic Enhancement : Ultrasonic waves reduce reaction time from 16 hours (conventional stirring) to 2.5 hours by improving mass transfer and activating indium surfaces.
Synthetic Protocol and Optimization
Materials :
-
3-Hydroxybenzaldehyde (1 g, 8.2 mmol)
-
Ethyl bromoacetate (2.1 g, 12.3 mmol)
-
Indium powder (950 mg, 8.3 mmol)
-
Dry tetrahydrofuran (THF, 16 mL)
Procedure :
-
Combine indium, aldehyde, and ethyl bromoacetate in THF under nitrogen.
-
Sonicate the mixture at 42 kHz for 2.5 hours.
-
Quench with ammonium chloride, extract with ethyl acetate, and concentrate.
-
Hydrolyze the crude ester with 2 N NaOH (20 minutes, pH 13).
-
Acidify with HCl, filter, and dry to isolate HPHPA (70% yield).
Key Parameters :
| Condition | Specification |
|---|---|
| Solvent | THF |
| Temperature | Room temperature |
| Ultrasonic frequency | 42 kHz |
| Hydrolysis time | 20 minutes |
Isotopic Labeling for Analytical Standards
Synthesis of 13C-Labeled HPHPA
To enable precise quantification in metabolomic studies, 13C-labeled HPHPA was synthesized using 1-13C-ethyl bromoacetate. The protocol mirrors the unlabeled synthesis, with minor adjustments:
Applications in Metabolomics
Labeled HPHPA serves as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling accurate quantification in biological matrices like urine.
Comparative Analysis of Synthesis Methods
Yield and Efficiency
| Parameter | Traditional Method | Improved Method |
|---|---|---|
| Steps | 4 | 2 |
| Overall Yield | 63% | 70% |
| Reaction Time | Multi-day | 2.5 hours |
| Protective Groups | Required | None |
| Catalyst | Zinc | Indium |
Analytical Characterization of HPHPA
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-(3-hidroxifenil)-3-hidroxopropanoico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El grupo ácido carboxílico se puede reducir a un alcohol.
Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Se suelen utilizar agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄).
Sustitución: Se pueden utilizar reactivos como el cloruro de tionilo (SOCl₂) o el tribromuro de fósforo (PBr₃) para reacciones de sustitución.
Productos principales
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes.
Sustitución: Formación de varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Chemical Properties and Identification
- IUPAC Name: 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid
- Chemical Formula: C₉H₁₀O₄
- CAS Number: 3247-75-4
- Molecular Weight: 182.1733 g/mol
- Structure:
- HPHPA Structure
Diagnostic Biomarker for Autism Spectrum Disorders
Recent studies have highlighted the potential of HPHPA as a diagnostic biomarker for ASDs. Elevated levels of this compound have been detected in the urine of children diagnosed with autism, suggesting a link between HPHPA and gut microbiota imbalances.
- A study involving 62 ASD patients revealed significantly higher urinary concentrations of HPHPA compared to controls, with a sensitivity of 90.3% and specificity exceeding 98% for ASD diagnosis based on ROC curve analysis .
- The presence of HPHPA is believed to stem from the metabolism of dietary phenylalanine by gut bacteria, particularly Clostridia species, which may proliferate in individuals with ASDs .
Insights into Gut Microbiota Interactions
HPHPA serves as an indicator of gut health and bacterial metabolism:
- Its detection in urine suggests that alterations in gut flora can lead to increased production of this compound, providing insights into the microbial contributions to neurological conditions.
- Research indicates that after treatment with antibiotics like vancomycin, urinary excretion levels of HPHPA decrease significantly, underscoring its relationship with gut microbiota .
Case Study: Autism Spectrum Disorders
A pivotal study conducted on children aged 1.5 to 7 years assessed the urinary metabolites in ASD patients versus non-ASD controls:
| Metabolite | ASD Patients (Mean Concentration) | Control Group (Mean Concentration) | p-value |
|---|---|---|---|
| This compound (HPHPA) | Elevated | Normal | <0.001 |
| 3-Hydroxyphenylacetic acid (3HPA) | Elevated | Normal | <0.005 |
| 3-Hydroxyhippuric acid (3HHA) | Elevated | Normal | <0.001 |
This study not only supports the role of HPHPA as a potential biomarker but also emphasizes the need for further research into its mechanisms and implications in autism .
Case Study: Schizophrenia
In adult patients with schizophrenia, elevated levels of HPHPA have also been reported, suggesting that this compound may be involved in other neurological disorders beyond ASDs. The metabolic pathways leading to increased HPHPA production are still under investigation, but they may provide avenues for therapeutic interventions or diagnostic tools .
Mecanismo De Acción
Se cree que el mecanismo de acción del ácido 3-(3-hidroxifenil)-3-hidroxopropanoico implica su papel como análogo de la dopamina o la catecolamina . El exceso de dopamina y los compuestos similares a la dopamina se han relacionado con un comportamiento anormal o psicótico . El compuesto puede interactuar con los receptores de dopamina u otros objetivos moleculares involucrados en la neurotransmisión .
Comparación Con Compuestos Similares
Comparison with Structurally Related Compounds
Structural and Functional Differences
Table 1: Structural and Functional Comparison
Nomenclature and Detection Challenges
- Synonyms and Misidentification: 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid is often confused with meta-hydroxyphenylpropionic acid and 3-(p-hydroxyphenyl)-propionic acid in NMR due to similar chemical shifts . Recommended IUPAC nomenclature reduces ambiguity: "3-hydroxy-3-(3′-hydroxyphenyl)propanoic acid" distinguishes it from mono-hydroxylated analogs .
Analytical Techniques :
- NMR Limitations : Low urinary concentrations (~µM range) and spectral overlap necessitate complementary methods like LC-MS/MS for reliable quantification .
- Isotope Labeling : Deuterated derivatives (e.g., HPHPA-d4) are used as internal standards for precise LC-MS/MS quantification in complex matrices .
Actividad Biológica
3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid, commonly known as HPHPA, is a dihydroxy monocarboxylic acid that has garnered attention in recent years due to its potential biological activities and implications in various health conditions. This article delves into the biological activity of HPHPA, highlighting its metabolic pathways, associations with autism spectrum disorders (ASD), and potential therapeutic applications.
Chemical Structure and Properties
HPHPA is characterized by its molecular formula and features a benzene ring with two hydroxyl groups and a propanoic acid side chain. It is structurally similar to 3-hydroxypropionic acid, differing primarily in the presence of the 3-hydroxyphenyl group.
Metabolic Pathways
HPHPA is primarily derived from the metabolism of phenylalanine, an amino acid found in dietary proteins. Recent studies suggest that gut microbiota, particularly certain Clostridium species, play a crucial role in the conversion of phenylalanine to HPHPA. This relationship underscores the significance of the gut microbiome in human health and disease.
Table 1: Comparison of HPHPA with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Hydroxyphenylpropanoic Acid | C9H10O3 | Lacks one hydroxyl group compared to HPHPA |
| 4-Hydroxybenzoic Acid | C7H6O3 | A simpler structure with one hydroxyl group |
| Caffeic Acid | C9H10O4 | Contains an additional double bond and hydroxyl group |
| Ferulic Acid | C10H10O4 | Similar structure but with an additional methoxy group |
Autism Spectrum Disorder (ASD) Association
Recent research has indicated elevated levels of HPHPA in the urine of children diagnosed with ASD compared to age-matched controls. This finding suggests that HPHPA could serve as a potential biomarker for ASD. A study demonstrated that after treatment with vancomycin, which targets specific gut bacteria, urinary excretion levels of HPHPA significantly decreased, indicating a link between gut microbiota and ASD pathology .
- Statistical Findings :
HPHPA is thought to exert its biological effects through various mechanisms, including:
- Antioxidant Activity : The presence of hydroxyl groups in its structure may contribute to its ability to scavenge free radicals.
- Influence on Gut Microbiota : By modulating bacterial populations in the gut, HPHPA may impact metabolic processes related to phenylalanine metabolism.
Case Studies
- Vancomycin Treatment in ASD Patients : In a controlled study involving children with ASD, treatment with vancomycin resulted in significant reductions in urinary levels of HPHPA and other related metabolites (e.g., 3-hydroxypropionic acid) . The mean concentration of HPHPA decreased from 302.78 to 37.06 mmol/mol creatinine post-treatment (p < 0.001).
- Metabolomic Disorders : Elevated levels of HPHPA have been implicated in metabolic disorders linked to imbalances in gut microbiota, suggesting potential therapeutic avenues for managing conditions like propionic acidemia and other metabolic syndromes .
Q & A
Q. What are the primary metabolic pathways and microbial origins of HPHPA in humans?
HPHPA is a gut microbiota-derived metabolite formed via the microbial degradation of dietary polyphenols (e.g., caffeic acid, proanthocyanidins). Key steps include:
- Methodological Approach : Use germ-free vs. colonized animal models to confirm microbial dependency. Analyze fecal and urinary metabolites via HPLC-MS to track polyphenol catabolism .
- Key Findings : Clostridium species are implicated in HPHPA production; dietary interventions altering polyphenol intake correlate with urinary HPHPA levels .
Q. How can HPHPA be quantified in biological samples?
Accurate quantification requires sensitive analytical techniques:
- Methodological Approach :
- HPLC-MS : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) and column (C18) for separation. Use deuterated internal standards for calibration .
- GC-MS : Derivatize HPHPA (e.g., trimethylsilylation) to enhance volatility. Normalize data to creatinine or internal standards (e.g., 2-isopropylmalic acid) .
- Detection Limits : Achievable sensitivity of ~1 µM in urine and plasma .
Q. What are the recommended protocols for preparing stable HPHPA solutions?
HPHPA’s solubility and stability vary by solvent:
- Methodological Approach :
Advanced Research Questions
Q. How does HPHPA modulate osteoclast/osteoblast activity, and what are the implications for bone disease?
HPHPA influences bone remodeling through dual mechanisms:
- Methodological Approach :
- Osteoclast Inhibition : Treat RAW 264.7 cells with RANKL and HPHPA (0.1 mg/mL). Assess resorption pits on hydroxyapatite plates and quantify TRAP-positive cells .
- Osteoblast Senescence : Use SA-β-gal staining in mesenchymal stem cells (MSCs) treated with HPHPA. Monitor senescence markers (p16, p21) via qPCR .
- Key Findings : HPHPA reduces osteoclast differentiation by 40% and delays MSC senescence, suggesting therapeutic potential for osteoporosis .
Q. What is HPHPA’s role as a biomarker in neurological and gastrointestinal disorders?
Conflicting evidence exists across disease models:
- Methodological Approach :
- ROC Analysis : Compare urinary HPHPA levels in autism spectrum disorder (AUC = 0.80–0.90) vs. inflammatory bowel disease (IBD) (p = 0.168). Normalize to creatinine to control for renal function .
- Mechanistic Studies : Test HPHPA’s dopamine analog activity via radioligand binding assays (D1/D2 receptors) and measure oxidative stress markers (MDA, SOD) in neuronal cultures .
- Key Contradictions : Elevated HPHPA correlates with autistic behavior (dopaminergic dysregulation) but shows no significance in IBD, highlighting context-dependent biomarker utility .
Q. How does HPHPA inhibit amyloid-β aggregation, and what are the experimental caveats?
HPHPA disrupts Aβ42 fibrillization via antioxidant interactions:
Q. How can researchers resolve contradictions in HPHPA’s antioxidant vs. pro-oxidant effects?
Context-dependent outcomes require careful experimental design:
- Methodological Approach :
- Redox Profiling : Use dichlorofluorescein (DCFH) assay in erythrocytes treated with HPHPA (500 nM) ± cadmium. Compare ROS levels and antioxidant enzyme activities (CAT, SOD) .
- Dose-Response Analysis : Test HPHPA (1–1000 µM) in multiple cell lines. Low doses (≤100 µM) show antioxidant effects, while high doses may induce pro-oxidant shifts .
- Data Interpretation : Normalize results to cellular viability (MTT assay) to exclude cytotoxicity confounders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
